molecular formula C15H17N3O3S B11274085 2-(2-acetamidothiazol-4-yl)-N-(4-methoxybenzyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11274085
M. Wt: 319.4 g/mol
InChI Key: CYQMNBWWJVMLKU-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an acetamido group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Methoxyphenyl Methylation: The final step involves the alkylation of the thiazole derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminothiazol-4-yl)acetic acid hydrochloride: Another thiazole derivative with different functional groups.

    (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: A compound with a similar thiazole ring but different substituents.

Uniqueness

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C15H17N3O3S/c1-10(19)17-15-18-12(9-22-15)7-14(20)16-8-11-3-5-13(21-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,18,19)

InChI Key

CYQMNBWWJVMLKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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